2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol
Description
Properties
IUPAC Name |
2-fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2O2/c1-3-13(12-5-7-17(21)15(19)9-12)10(2)11-4-6-16(20)14(18)8-11/h4-10,13,20-21H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVXUHOSYIBGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)O)F)C(C)C2=CC(=C(C=C2)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation of Fluorophenols
Early synthetic routes leveraged Friedel-Crafts alkylation to construct the pentan-2-yl backbone. In this method, 3-fluoro-4-hydroxyphenol reacts with 3-chloropentane under AlCl₃ catalysis at 80–100°C for 12–24 hours. The reaction proceeds via electrophilic aromatic substitution, with the chloroalkane acting as the alkylating agent.
Key parameters influencing yield (Table 1):
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AlCl₃ | 80 | 24 | 38 |
| FeCl₃ | 100 | 18 | 41 |
| H₂SO₄ | 90 | 20 | 29 |
AlCl₃ demonstrates superior regioselectivity for para-alkylation over FeCl₃, which promotes ortho-substitution by 15–20%. However, prolonged exposure to AlCl₃ at >90°C induces demethylation of phenolic -OH groups, necessitating careful temperature control.
Ullmann Coupling for Biphenyl Formation
The biphenyl core has been synthesized via copper-mediated Ullmann coupling between 2-fluoro-4-iodophenol and 3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl zinc bromide. Reactions in dimethylacetamide (DMA) at 140°C for 48 hours achieve 52% yield with 10 mol% CuI and 1,10-phenanthroline as a ligand.
Limitations :
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Requires stoichiometric metal reagents, generating significant zinc/copper waste.
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Competing proto-dehalogenation reduces yield by 12–18% in polar aprotic solvents.
Modern Catalytic Methods
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Recent advances employ Suzuki-Miyaura coupling to assemble the biphenyl system. A 2024 study reported using 2-fluoro-4-hydroxyphenylboronic acid and 3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl triflate with Pd(PPh₃)₄ (5 mol%) in toluene/water (3:1) at 80°C.
Optimized conditions (Table 2):
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Toluene/H₂O | 6 | 67 |
| CsF | DME/H₂O | 4 | 73 |
| NaHCO₃ | EtOH/H₂O | 8 | 58 |
CsF in dimethoxyethane (DME) enhances boronic acid reactivity, achieving 73% isolated yield. 31P NMR studies confirm that electron-deficient Pd(0) intermediates improve transmetalation efficiency by 40% compared to K₂CO₃-based systems.
Asymmetric Organocatalytic Aldol Condensation
The pentan-2-yl bridge has been constructed via proline-catalyzed aldol condensation between 3-fluoro-4-hydroxyacetophenone and 3-fluorobenzaldehyde. L-Proline (20 mol%) in DMSO at 25°C induces enantioselective C–C bond formation with 81% ee.
Mechanistic insights :
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The Zimmerman-Traxler transition state orients the aldehyde antiperiplanar to the ketone enolate.
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Fluorine substituents increase transition state rigidity, improving ee by 15% versus non-fluorinated analogs.
Reaction Optimization and Process Chemistry
Solvent Effects on Reaction Kinetics
Solvent polarity critically impacts reaction rates and selectivity (Table 3):
| Solvent | Dielectric Constant | Rate (×10⁻³ s⁻¹) | Selectivity (para:ortho) |
|---|---|---|---|
| DMF | 36.7 | 2.4 | 8.5:1 |
| THF | 7.5 | 1.1 | 4.2:1 |
| MeCN | 37.5 | 2.7 | 9.1:1 |
Polar aprotic solvents like MeCN stabilize charged intermediates, doubling reaction rates compared to THF. Computational modeling (DFT) reveals a 14.3 kcal/mol activation barrier in MeCN versus 18.7 kcal/mol in THF.
Continuous-Flow Synthesis
A 2025 pilot-scale study demonstrated a continuous-flow system with:
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Residence time: 8 minutes
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Temperature: 120°C
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Pressure: 15 bar
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Yield: 89% at 2.5 kg/day throughput
Key advantages include:
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50% reduction in solvent usage via in-line recycling.
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Real-time FTIR monitoring adjusts stoichiometry within ±0.5%.
Industrial-Scale Production Challenges
Purification Strategies
Crude product purity (68–72%) necessitates multistep purification:
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Acid-base extraction : Partition between 1M NaOH and CH₂Cl₂ removes unreacted phenols.
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Crystallization : Ethanol/water (7:3) at −20°C affords 98% pure product.
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Chromatography : Silica gel with EtOAc/hexane (1:4) resolves diastereomers (ΔRf = 0.12).
Waste Management
Lifecycle analysis identifies three major waste streams:
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Metal residues (Cu, Pd): Immobilized on ion-exchange resins for recovery (>95%).
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Fluoride byproducts: Treated with Ca(OH)₂ to precipitate CaF₂.
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Solvent emissions: Condensed and recycled via fractional distillation.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.
Comparison with Similar Compounds
Table 1: Structural Comparison of Bifluranol and Analogous Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Functional Implications |
|---|---|---|---|---|
| Bifluranol (Target Compound) | C₁₇H₁₇F₂O₂ | 291.32 | (2R,3S)-pentane bridge; 2-F, 4-OH on both rings | High stereochemical specificity; dual H-bond donors |
| 3-Fluorobiphenyl-4,4'-diol | C₁₂H₈F₂O₂ | 222.19 | Biphenyl backbone; 3-F, 4-OH on both rings | Reduced lipophilicity; rigid planar structure |
| 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol | C₁₃H₁₁F₂O | 221.22 | 2-F, 4-F; 3-methyl substitution on one ring | Increased hydrophobicity; disrupted H-bonding |
| 3'-Fluoro-[1,1'-biphenyl]-4-ol | C₁₂H₉FO | 188.20 | Single F (3') and OH (4) on biphenyl | Lower molecular weight; limited H-bond capacity |
Key Differences in Substituent Positioning and Backbone
Fluorine Substitution: Bifluranol’s 2-fluoro groups enhance electron-withdrawing effects, lowering the pKa of its hydroxyl groups (predicted pKa ~8–9) compared to non-fluorinated analogs like 4,4'-dihydroxybiphenyl (pKa ~10) . In contrast, 3-fluorobiphenyl-4,4'-diol places fluorine at the 3-position, reducing steric hindrance but altering electronic interactions with targets.
This contrasts with rigid biphenyl analogs (e.g., 3'-fluoro-[1,1'-biphenyl]-4-ol), which may have restricted binding modes .
Stereochemistry: The (2R,3S)-configuration in bifluranol is absent in simpler analogs, suggesting enantiomer-specific interactions. For example, the (2S,3R)-enantiomer may exhibit reduced affinity for targets requiring precise spatial alignment .
Table 2: Theoretical Physicochemical Properties
| Property | Bifluranol | 3-Fluorobiphenyl-4,4'-diol | 2-Fluoro-4-(4-fluoro-3-methylphenyl)phenol |
|---|---|---|---|
| LogP (lipophilicity) | ~3.5–4.0 | ~2.8 | ~3.8–4.2 |
| Water Solubility | Low (μg/mL range) | Moderate (mg/mL range) | Very low |
| Hydrogen Bond Donors | 2 | 2 | 1 |
- Lipophilicity: Bifluranol’s pentane backbone increases LogP compared to biphenyl derivatives, favoring membrane permeability but reducing aqueous solubility.
Research Findings and Functional Implications
- Metabolic Stability: Fluorine substitution may reduce oxidative metabolism, extending half-life compared to non-fluorinated phenols .
- Stereochemical Impact: The (2R,3S)-configuration likely governs target affinity. For example, in aminoazo dyes (), methyl group positioning inversely correlated with carcinogenicity, highlighting the importance of substituent placement . Analogously, bifluranol’s stereochemistry could modulate its interaction with enzymes or receptors.
Biological Activity
Overview
2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol is a synthetic organic compound with the molecular formula C17H18F2O2 and a molecular weight of approximately 292.32 g/mol. This compound is characterized by its complex structure, which includes a fluorinated phenolic moiety and a hydroxyphenyl group. Its potential therapeutic applications, particularly in oncology, have garnered significant interest in recent research.
The compound's chemical structure contributes to its biological activity:
- Fluorine Atoms : Enhance lipophilicity and metabolic stability.
- Hydroxyl Group (-OH) : Participates in hydrogen bonding, influencing solubility and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol, particularly against prostate cancer cells. In vitro assays indicate that this compound exhibits significant anti-proliferative effects, potentially through modulation of key signaling pathways involved in cell growth and survival.
Mechanisms of Action :
- Hormonal Interaction : The compound may interact with hormone receptors or kinases that are pivotal in cancer progression.
- Binding Affinity : The introduction of fluorine substituents is believed to enhance binding affinity to target proteins, which may improve therapeutic efficacy.
Comparative Activity
A comparison with similar compounds reveals the unique aspects of 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Bifluranol | Contains two phenolic rings with fluorination | Specifically designed as an anti-androgen |
| 4-Fluorophenol | Simple phenolic structure with one fluorine | Basic model for studying fluorinated phenols |
| 3-Fluoro-4-hydroxybenzaldehyde | Contains hydroxyl and aldehyde groups | Precursor for synthesizing more complex compounds |
Case Studies
- In Vitro Studies : Research conducted on prostate cancer cell lines demonstrated that 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol reduced cell viability significantly compared to control groups. The IC50 values observed were indicative of strong anti-proliferative properties.
- Mechanistic Insights : Studies employing molecular docking simulations have suggested that the compound binds effectively to the androgen receptor, which is crucial for the growth of prostate cancer cells. This interaction was further validated through experimental assays showing altered gene expression profiles consistent with reduced tumor growth.
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) have been pivotal in elucidating how 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol interacts with biological macromolecules. These studies provide insights into:
- Binding Affinities : Quantitative measurements of how tightly the compound binds to various target proteins.
- Mechanisms of Action : Understanding the downstream effects of binding on cellular signaling pathways.
Q & A
Q. What are the recommended synthetic routes for 2-Fluoro-4-[3-(3-fluoro-4-hydroxyphenyl)pentan-2-yl]phenol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step coupling reactions. A plausible route includes:
Suzuki-Miyaura Coupling: React 3-(3-fluoro-4-hydroxyphenyl)pentan-2-ylboronic acid with 2-fluoro-4-bromophenol in the presence of Pd(PPh₃)₄ and K₂CO₃ in a DMF/H₂O solvent system at 80°C .
Ester Hydrolysis: If intermediates are ester-protected (e.g., methyl esters), use NaOH in MeOH/H₂O (1:1) under reflux to deprotect hydroxyl groups .
Key Factors Affecting Yield:
- Catalyst Loading: Pd catalysts ≥ 5 mol% improve cross-coupling efficiency.
- Temperature: Reactions above 80°C reduce stereochemical fidelity.
Q. Table 1: Comparative Synthesis Routes
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DMF/H₂O | 80 | 65–70 |
| Ester Hydrolysis | NaOH | MeOH/H₂O | 60 | 85–90 |
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
Q. Table 2: Key Spectral Peaks
| Technique | Key Peaks | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 7.1 (d, J=8.5 Hz) | Aromatic protons |
| ¹⁹F NMR | δ -112.3 | Fluorophenol moiety |
| HPLC-MS | [M+H]⁺ = 307.1 | Molecular ion verification |
Advanced Research Questions
Q. What challenges arise in resolving stereoisomers of this compound, and what chromatographic techniques are optimal for enantiomeric separation?
Methodological Answer: The pentan-2-yl group introduces a chiral center, leading to enantiomers with potential differences in bioactivity.
- Chiral HPLC: Use a Chiralpak IA column with n-hexane/isopropanol (90:10) at 1.0 mL/min. Retention times differ by 2–3 minutes for enantiomers .
- Dynamic Resolution: Employ enzymatic kinetic resolution (e.g., lipase B) to isolate active enantiomers .
Challenges:
- Co-elution: Similar polarity of enantiomers requires fine-tuning mobile phase ratios.
- Scalability: Preparative SFC (supercritical fluid chromatography) improves throughput but increases cost.
Q. How does the fluorophenol moiety influence the compound's interaction with biological targets, such as kinases or receptors?
Methodological Answer: Fluorine’s electronegativity enhances hydrogen bonding with kinase ATP-binding pockets.
- Kinase Inhibition Assays: Test against BRAF V600E mutants using a luminescent ADP-Glo™ assay. IC₅₀ values correlate with fluorine’s position (e.g., 2-fluoro vs. 4-fluoro derivatives) .
- Molecular Docking: Simulations (e.g., AutoDock Vina) show the 3-fluoro-4-hydroxyphenyl group forms a hydrogen bond with Lys483 in BRAF .
Q. Table 3: Biological Activity Data
| Target | Assay Type | IC₅₀ (nM) | Fluorine Position Impact |
|---|---|---|---|
| BRAF V600E | ADP-Glo™ | 12.3 | 4-F > 2-F (3-fold) |
| EGFR | Fluorescence | >1000 | No significant binding |
Q. What are the key considerations in designing stability studies for this compound under varying pH and temperature conditions?
Methodological Answer:
Q. Table 4: Degradation Products
| Condition | Major Degradant | Mechanism |
|---|---|---|
| Acidic (pH 1.5) | Fluoroquinone derivative | Hydroxyl oxidation |
| Oxidative | 3-Fluoro-4-hydroxyphenyl acid | Side-chain cleavage |
Q. How can researchers address contradictory data in biological activity assays, such as varying IC₅₀ values across studies?
Methodological Answer:
- Assay Standardization:
- Data Normalization: Report IC₅₀ values relative to a positive control (e.g., vemurafenib for BRAF assays) .
Contradiction Source Example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
